2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
Overview
Description
2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is an organic compound that features an indole core with a formyl group at the 3-position and an acetamide group linked to a phenylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formylation: The indole core is then formylated at the 3-position using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Acetamide Formation: The formylated indole is then reacted with 2-phenylethylamine in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(2-phenylethyl)acetamide.
Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can serve as a building block for more complex molecules. Its indole core is a common motif in many natural products and pharmaceuticals.
Biology
This compound can be used in the study of indole-based biological activities. Indole derivatives are known for their roles in cell signaling and as neurotransmitters.
Medicine
Industry
In the chemical industry, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the phenylethyl group, potentially altering its biological activity and solubility.
2-(3-formyl-1H-indol-1-yl)-N-methylacetamide: Contains a methyl group instead of a phenylethyl group, which may affect its pharmacokinetic properties.
Uniqueness
2-(3-formyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the presence of both the formyl and phenylethyl groups, which can influence its chemical reactivity and biological interactions. The phenylethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes.
Properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-14-16-12-21(18-9-5-4-8-17(16)18)13-19(23)20-11-10-15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXWTTLSMBDSRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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